molecular formula C9H11IO2 B14850691 2-Iodo-6-isopropoxyphenol

2-Iodo-6-isopropoxyphenol

Cat. No.: B14850691
M. Wt: 278.09 g/mol
InChI Key: XCUPLASYPWWVRC-UHFFFAOYSA-N
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Description

2-Iodo-6-isopropoxyphenol: is an organoiodide of phenol, characterized by the presence of an iodine atom and an isopropoxy group attached to the benzene ring of the phenol molecule. This compound is part of the broader class of iodophenols, which are known for their diverse chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-isopropoxyphenol typically involves the electrophilic halogenation of phenol with iodine. The process can be carried out under mild conditions, often using a suitable solvent and a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-6-isopropoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

Chemistry: 2-Iodo-6-isopropoxyphenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological and medical research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of 2-Iodo-6-isopropoxyphenol involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The iodine atom in the compound can participate in halogen bonding, while the phenolic hydroxyl group can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of biological pathways and the inhibition of microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 2-Iodo-6-isopropoxyphenol is unique due to the presence of both the iodine atom and the isopropoxy group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H11IO2

Molecular Weight

278.09 g/mol

IUPAC Name

2-iodo-6-propan-2-yloxyphenol

InChI

InChI=1S/C9H11IO2/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,11H,1-2H3

InChI Key

XCUPLASYPWWVRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)I)O

Origin of Product

United States

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